molecular formula C9H13NO2 B8211552 Tert-butyl 1H-pyrrole-3-carboxylate

Tert-butyl 1H-pyrrole-3-carboxylate

Cat. No. B8211552
M. Wt: 167.20 g/mol
InChI Key: GSQXBOPBINCMTF-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

A solution of tert-butyl acrylate (10.5 g) and toluenesulfonylisocyanate (16 g) in tetrahydrofuran (210 ml) was added dropwise at 70° C. to a suspension of sodium hydride (3.9 g) in tetrahydrofuran (200 ml) over 0.5 hour and stirred at the same temperature for two hours. After completion of the reaction, the solvent was evaporated, water was added to the residue and extracted with ethyl acetate three times. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) and recrystallized (n-hexane/ethyl acetate) to give the titled compound (5.27 g) as a white solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].C1(C)C(S([N:19]=C=O)(=O)=O)=CC=CC=1.[H-].[Na+].O1[CH2:29][CH2:28]CC1>>[C:6]([O:5][C:1]([C:2]1[CH:29]=[CH:28][NH:19][CH:3]=1)=[O:4])([CH3:9])([CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Name
Quantity
16 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N=C=O)C
Name
Quantity
3.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
210 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized (n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=CNC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.